molecular formula C9H9N7O3 B10899664 2-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol

2-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol

Cat. No.: B10899664
M. Wt: 263.21 g/mol
InChI Key: CZWMRQWNBSHNEL-NYYWCZLTSA-N
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Description

2-HYDROXY-5-NITROBENZALDEHYDE 1-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that combines the structural features of 2-hydroxy-5-nitrobenzaldehyde and 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazone. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-5-NITROBENZALDEHYDE 1-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazine. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-5-NITROBENZALDEHYDE 1-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and aldehyde positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro and aldehyde derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzaldehyde and triazole derivatives.

Scientific Research Applications

2-HYDROXY-5-NITROBENZALDEHYDE 1-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDROXY-5-NITROBENZALDEHYDE 1-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The nitro and triazole groups play a crucial role in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-nitrobenzaldehyde
  • 5-Nitrosalicylaldehyde
  • 4-(Diethylamino)salicylaldehyde
  • 5-Chlorosalicylaldehyde

Uniqueness

2-HYDROXY-5-NITROBENZALDEHYDE 1-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is unique due to the presence of both nitro and triazole groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H9N7O3

Molecular Weight

263.21 g/mol

IUPAC Name

2-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C9H9N7O3/c10-15-5-12-14-9(15)13-11-4-6-3-7(16(18)19)1-2-8(6)17/h1-5,17H,10H2,(H,13,14)/b11-4+

InChI Key

CZWMRQWNBSHNEL-NYYWCZLTSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=NN=CN2N)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=NN=CN2N)O

Origin of Product

United States

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